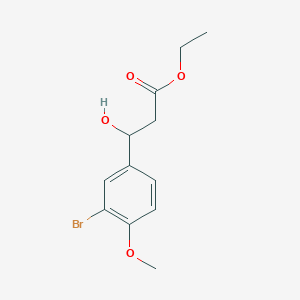
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in different chemical environments. The ester group can undergo hydrolysis to release the corresponding acid, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-bromo-4-methoxyphenyl)acrylate: Similar structure but with an acrylate group instead of a hydroxypropanoate group.
3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid: The acid form of the compound.
3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate: The oxidized form of the compound.
Uniqueness
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and research applications.
Biological Activity
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H17BrO4 and a molecular weight of approximately 317.18 g/mol. The structure features a hydroxypropanoate moiety with a bromine atom and a methoxy group on the aromatic ring, which are critical for its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrO4 |
| Molecular Weight | 317.18 g/mol |
| Functional Groups | Hydroxy, Bromo, Methoxy |
| Structural Characteristics | Aromatic Ring |
Synthesis
The synthesis of this compound typically involves several steps, including halogenation and esterification processes. The presence of bromine enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on tumor growth in xenograft models. For instance, related compounds have shown high antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Case Study : In vitro studies demonstrated that structurally related compounds inhibited telomerase activity, leading to reduced proliferation in cancer cells without affecting normal cells significantly .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The bromine substituent enhances interaction with specific enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.
- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as those mediated by oxidative stress .
Therapeutic Applications
Due to its structural features, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
- Cancer Therapeutics : Ongoing research aims to elucidate its potential as an anticancer agent targeting specific tumor markers.
Properties
Molecular Formula |
C12H15BrO4 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
IWNJMGFCENFWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















